

Technical Application Guide: 4-(Methoxymethyl)-2-methylaniline[1][2]

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Compound of Interest

Compound Name: 4-(Methoxymethyl)-2-methylaniline

CAS No.: 1894738-05-6

Cat. No.: B2464599

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CAS: 1894738-05-6 (Note: Distinct from 4-methoxy-2-methylaniline/m-cresidine, CAS 102-50-1) Molecular Formula: C₉H₁₃NO Molecular Weight: 151.21 g/mol Class: Functionalized Aniline Building Block / Bioisostere Fragment[1][2]

Executive Summary & Medicinal Chemistry Context

4-(Methoxymethyl)-2-methylaniline is a high-value building block in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1][2] Unlike simple anilines, this molecule offers a dual-modality advantage: the 2-methyl group provides conformational control (ortho-effect), while the 4-methoxymethyl group acts as a non-classical bioisostere for ethyl or hydroxymethyl moieties.[1][2]

The "Magic Ether" Effect in SAR

In Structure-Activity Relationship (SAR) studies, the methoxymethyl group serves as a critical probe. It balances lipophilicity and polarity:

- vs. Ethyl Group: The oxygen atom acts as a hydrogen bond acceptor (HBA) without significantly altering the steric volume, potentially picking up interactions with backbone

amides in the binding pocket.

- vs. Hydroxymethyl Group: It caps the polar hydroxyl, improving membrane permeability (LogP) and preventing non-specific binding, while retaining the dipole.

Conformational Restriction

The 2-methyl substituent is not merely for filling space.[1][2] In biaryl systems (e.g., when coupled to a kinase hinge binder), this ortho-methyl group forces the aniline ring to twist out of planarity relative to the amide/heterocycle bond. This "atropisomer-like" twist often improves selectivity by minimizing the entropic penalty of binding to restricted pockets.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Sterically Hindered)

Challenge: The 2-methyl group creates steric hindrance around the aniline nitrogen, significantly reducing nucleophilicity compared to unsubstituted anilines. Standard EDC/HOBt protocols often result in low yields or incomplete conversion.[2] Solution: Use of high-activity coupling agents (HATU) with controlled heating, or conversion to the acid chloride.[2]

Materials

- Amine: **4-(Methoxymethyl)-2-methylaniline** (1.0 equiv)[1][2]
- Carboxylic Acid: Target Scaffold (1.0 equiv)
- Coupling Agent: HATU (1.2 equiv)[1][2]
- Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]
- Solvent: Anhydrous DMF or NMP[2]

Step-by-Step Methodology

- Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[2] Stir at Room Temperature (RT) for 15 minutes to generate the active ester.[2]

- Addition: Add **4-(Methoxymethyl)-2-methylaniline** (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).
- Reaction:
 - Standard: Stir at RT for 4–16 hours.[2]
 - Stubborn Substrates: If conversion is <50% by LCMS after 4 hours, heat to 50°C.[2] The 2-methyl steric bulk often requires thermal energy to overcome the activation barrier.
- Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄. [2]
- Purification: Flash column chromatography (Hexane/EtOAc).

Critical Note: Avoid using acid chlorides if the scaffold contains acid-sensitive protecting groups.[2] However, if the scaffold is robust, the Acid Chloride method (SOCl₂ generation) is superior for this specific aniline.

Protocol B: Buchwald-Hartwig Cross-Coupling[1][2]

Challenge: Ortho-substituted anilines are prone to slow oxidative addition or reductive elimination issues in Pd-catalyzed cycles. Solution: Utilization of dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) which form a bulky, electron-rich catalytic pocket that facilitates coupling of hindered amines.[1]

Materials

- Amine: **4-(Methoxymethyl)-2-methylaniline** (1.2 equiv)[1][2]
- Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)[1][2]
- Catalyst Source: Pd₂(dba)₃ (2–5 mol%)[1][2]
- Ligand: XPhos (for general aryl halides) or BrettPhos (for challenging/electron-rich aryl halides) (4–10 mol%)[1][2]
- Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)[1][2]

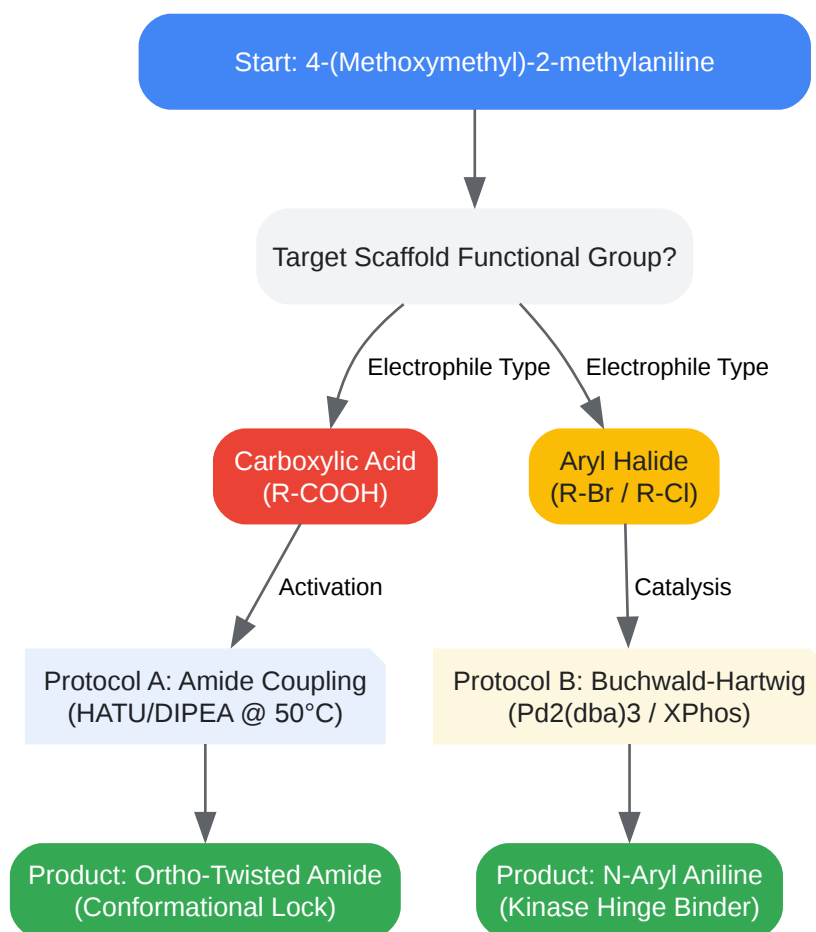
- Solvent: Toluene or 1,4-Dioxane (degassed)[1][2]

Step-by-Step Methodology

- Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.
- Solvent Degassing: Sparge Toluene/Dioxane with Argon for 15 minutes.
- Catalyst Pre-complexation: Add Pd2(dba)3 and Ligand to the vial.[2] Add 1/3 of the solvent volume. Stir at RT for 5 minutes (solution often changes color, indicating active catalyst formation).
- Substrate Addition: Add the Aryl Halide, **4-(Methoxymethyl)-2-methylaniline**, and Base.[1][2] Add remaining solvent.[2]
- Reaction: Seal the vial and heat to 100°C for 12–18 hours.
 - Optimization: For extremely hindered partners, use t-BuOH as a co-solvent (1:5 ratio with Toluene) to assist proton transfer steps.[1][2]
- Filtration: Cool to RT, filter through a Celite pad (eluting with EtOAc).
- Purification: Concentrate and purify via silica gel chromatography.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for incorporating this building block into a drug scaffold.



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Caption: Synthetic decision tree for incorporating **4-(Methoxymethyl)-2-methylaniline** based on scaffold electrophilicity.

Physicochemical Data Summary

Property	Value	Implication for Drug Design
LogP (Calc)	~1.8	Moderate lipophilicity; good for CNS penetration or oral bioavailability.[1][2]
H-Bond Donors	1 (NH ₂)	Primary handle for coupling; becomes 0 or 1 after derivatization.[1][2]
H-Bond Acceptors	2 (N, O)	The ether oxygen acts as a weak acceptor in the binding pocket.[2]
pKa (Aniline)	~4.0–4.5	Lower than unsubstituted aniline due to inductive effect of the ether; less likely to be protonated at physiological pH. [2]
Rotatable Bonds	2	Methoxymethyl group allows for induced fit adjustments.[2]

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Sources

- [1. 4-Methoxy-2-methylaniline - High purity | EN \[georganics.sk\]](#)
- [2. 4-\(Methoxymethyl\)-2-methylaniline | C9H13NO | CID 117220593 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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